1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with two methyl groups attached to the nitrogen atom and the second carbon atom of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are two methods that have been modified to prepare this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using bromine or iodine, while nitration can be performed using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound typically results in the formation of nitro derivatives at the 3-position .
Scientific Research Applications
1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . By binding to these receptors, the compound can block their activation and subsequent signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as pyrrolopyrazine and pyrrolopyridazine derivatives. These compounds share a similar core structure but differ in the arrangement and type of heteroatoms within the ring system .
Similar Compounds
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring and exhibits various biological activities, including antimicrobial and kinase inhibitory properties.
Pyrrolopyridazine: Contains a pyrrole ring fused to a pyridazine ring and is studied for its potential as an anticancer and anti-inflammatory agent.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with particular molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1,2-dimethylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-6-8-4-3-5-10-9(8)11(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZAPNGLQBHLAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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